molecular formula C19H24N2O4 B12843255 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid

2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid

Cat. No.: B12843255
M. Wt: 344.4 g/mol
InChI Key: MFZBZEUQFAQCNX-UHFFFAOYSA-N
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Description

2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid is an organic compound with a complex structure that includes a pyridazine ring, a methoxybenzyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include boronic esters, which serve as protective groups during the synthesis . The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as boronic acids, can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield quinones, while reduction of the pyridazine ring can produce dihydropyridazines .

Scientific Research Applications

2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]hexanoic acid

InChI

InChI=1S/C19H24N2O4/c1-4-5-9-16(19(23)24)21-18(22)15(11-13(2)20-21)12-14-8-6-7-10-17(14)25-3/h6-8,10-11,16H,4-5,9,12H2,1-3H3,(H,23,24)

InChI Key

MFZBZEUQFAQCNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC(=N1)C)CC2=CC=CC=C2OC

Origin of Product

United States

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